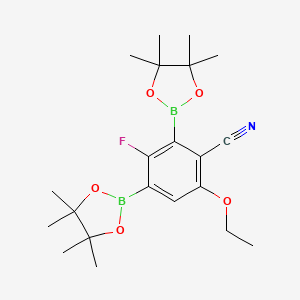
6-Ethoxy-3-fluoro-2,4-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethoxy-3-fluoro-2,4-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a useful research compound. Its molecular formula is C21H30B2FNO5 and its molecular weight is 417.09. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
6-Ethoxy-3-fluoro-2,4-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a synthetic compound notable for its unique chemical structure and potential biological applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound features a complex arrangement of functional groups that contribute to its biological properties:
- Ethoxy Group : Enhances lipophilicity.
- Fluoro Substitution : Modifies electronic properties and enhances binding affinity to biological targets.
- Dioxaborolane Moieties : Known for their role in drug delivery and targeting due to their ability to form stable complexes with biomolecules.
Research indicates that compounds similar to this compound may interact with various biological pathways:
- G Protein-Coupled Receptors (GPCRs) : Potential modulation of neurotransmitter release and signaling pathways associated with cognitive functions and mood regulation.
- Cell Proliferation Inhibition : Evidence suggests that related compounds exhibit selective cytotoxicity towards cancer cells while sparing normal cells, indicating a targeted mechanism of action against tumorigenic growth .
Biological Activity
The biological activity of the compound has been assessed in several studies:
Anticancer Activity
A study focused on the growth inhibition properties of similar compounds demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism involved the induction of apoptosis and inhibition of cell cycle progression. Notably, compounds showed no effect on non-tumorigenic cells at concentrations up to 10 µM .
Neuropharmacological Effects
Compounds with similar structures have been investigated for their effects on neurotransmitter systems. For instance, modulation of histamine receptors has been linked to potential treatments for cognitive disorders such as ADHD and Alzheimer's disease .
Case Studies
Propriétés
IUPAC Name |
6-ethoxy-3-fluoro-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30B2FNO5/c1-10-26-15-11-14(22-27-18(2,3)19(4,5)28-22)17(24)16(13(15)12-25)23-29-20(6,7)21(8,9)30-23/h11H,10H2,1-9H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIHDERGYDPGOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2F)B3OC(C(O3)(C)C)(C)C)C#N)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30B2FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













